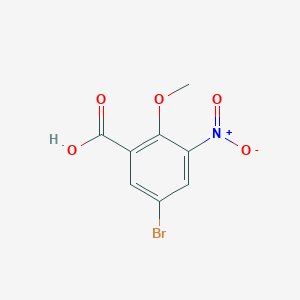

5-Bromo-2-methoxy-3-nitrobenzoic acid

Übersicht

Beschreibung

5-Bromo-2-methoxy-3-nitrobenzoic acid, also known as BMN, is a type of organic compound that belongs to the family of aromatic carboxylic acids. It is a colorless and crystalline solid that is soluble in water and alcohol. BMN has a variety of applications in the fields of chemistry, biochemistry, and medicine. It is used in the synthesis of a range of compounds and can also be used as a reagent for the preparation of other compounds. BMN has been widely studied for its biochemical and physiological effects and is known to be involved in the regulation of several biological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis of SGLT2 Inhibitors

“5-Bromo-2-methoxy-3-nitrobenzoic acid” is a key intermediate in the synthesis of a family of SGLT2 inhibitors, which are being studied for diabetes therapy. These inhibitors play a crucial role in preventing glucose reabsorption in the kidneys, offering a novel approach to diabetes management .

Degradation Metabolite of Pesticides

This compound has been identified as a microbial degradation metabolite of cypermethrin, which is a synthetic pyrethroid pesticide. Understanding its role in degradation pathways can help in assessing environmental impact and developing bioremediation strategies .

Borinic Acid Derivatives Synthesis

While not directly related, the study of borinic acids and their enhanced Lewis acidity compared to boronic acids can be linked to the reactivity of “5-Bromo-2-methoxy-3-nitrobenzoic acid” in various synthetic applications, potentially leading to the development of new chemical reactions and products .

Wirkmechanismus

Target of Action

Benzoic acid derivatives are often involved in a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Mode of Action

The bromo group might be involved in electrophilic aromatic substitution reactions .

Biochemical Pathways

Without specific information on “5-Bromo-2-methoxy-3-nitrobenzoic acid”, it’s difficult to say which biochemical pathways it might affect. Many benzoic acid derivatives interfere with the synthesis of proteins and nucleic acids in bacteria, disrupting their growth and reproduction .

Pharmacokinetics

Benzoic acid derivatives are generally well absorbed and can undergo extensive metabolism in the body .

Result of Action

Benzoic acid derivatives can have a variety of effects depending on their specific functional groups and targets .

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAFJWNETZAGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736489 | |

| Record name | 5-Bromo-2-methoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60541-89-1 | |

| Record name | 5-Bromo-2-methoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)

![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)

![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)